3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide
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Overview
Description
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide typically involves the reaction of phthalic anhydride with 3-hydroxyaniline to form the intermediate phthalimide derivative. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalimide moiety can be reduced to phthalamide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the phthalimide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phthalamide derivatives.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalimide and hydroxyphenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of the phthalimide moiety.
N-(3-hydroxyphenyl)propanamide: A simpler analog without the phthalimide group.
Uniqueness
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-hydroxyphenyl)propanamide is unique due to the combination of the phthalimide and hydroxyphenyl groups, which confer distinct chemical and biological properties not observed in the simpler analogs.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-12-5-3-4-11(10-12)18-15(21)8-9-19-16(22)13-6-1-2-7-14(13)17(19)23/h1-7,10,20H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNINDHIZXONAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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